3-Nitroadamantan-1-ol
CAS No.:
Cat. No.: VC14069757
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H15NO3 |
---|---|
Molecular Weight | 197.23 g/mol |
IUPAC Name | 3-nitroadamantan-1-ol |
Standard InChI | InChI=1S/C10H15NO3/c12-10-4-7-1-8(5-10)3-9(2-7,6-10)11(13)14/h7-8,12H,1-6H2 |
Standard InChI Key | NOMFDAFFPMKYQB-UHFFFAOYSA-N |
Canonical SMILES | C1C2CC3(CC1CC(C2)(C3)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
3-Nitroadamantan-1-ol features a tricyclo[3.3.1.1³,⁷]decane skeleton with functional groups at strategic positions. Key physicochemical properties derived from analogous compounds include:
Property | Value/Description | Source Analogy |
---|---|---|
Molecular Formula | C₁₀H₁₅NO₃ | , |
Molecular Weight | 209.23 g/mol | Calculated |
Functional Groups | -NO₂ (3-position), -OH (1-position) | , |
Stability | Thermally stable, hygroscopic |
The adamantane core’s rigidity influences the compound’s stereoelectronic properties, with the nitro group introducing electron-withdrawing effects and the hydroxyl group enabling hydrogen bonding .
Synthesis Pathways
Nitration of Adamantane Derivatives
Electrophilic nitration using nitronium ions (NO₂⁺) is a cornerstone method for introducing nitro groups to adamantane. Olah et al. demonstrated that nitronium hexafluorophosphate (NO₂⁺PF₆⁻) in methylene chloride or nitroethane facilitates nitration at tertiary C-H bonds . For 3-nitroadamantan-1-ol, a two-step approach is hypothesized:
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Nitration: Adamantane reacts with NO₂⁺PF₆⁻ under controlled conditions to yield 3-nitroadamantane.
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Hydroxylation: Oxidation or hydrolysis introduces the hydroxyl group at the 1-position.
A patent by CN104761456A details a related process for 3-amino-1-adamantanol, where nitration of amantadine hydrochloride with mixed acids (H₂SO₄/HNO₃) achieves an 89.4% yield . Adapting this method, nitration followed by alkaline hydroxylation could synthesize 3-nitroadamantan-1-ol:
Step 1: Nitration
Adamantane derivatives (e.g., 1-hydroxyadamantane) undergo nitration in sulfuric acid with nitric acid at 10–30°C. The nitration mixture’s mol ratio (HNO₃:H₂SO₄ = 1:2.5–1:7.5) optimizes electrophilic substitution .
Step 2: Hydroxylation
The nitro intermediate is treated with aqueous sodium hydroxide (pH 11–14) at ≤80°C to introduce the hydroxyl group .
Alternative Routes
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Direct Functionalization: Protolytic activation of NO₂⁺ with strong acids (e.g., HF/SbF₅) may enable simultaneous nitration and hydroxylation .
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Enzymatic Methods: Oxidoreductases could theoretically mediate regioselective hydroxylation, though no experimental data exists.
Reaction Mechanisms
Electrophilic Nitration
The nitronium ion (NO₂⁺) attacks the adamantane framework’s tertiary carbon, forming a σ-complex intermediate. Subsequent deprotonation stabilizes the nitro group (Figure 1) :
Figure 1: Proposed nitration mechanism for adamantane derivatives .
Hydroxylation Dynamics
Alkaline conditions facilitate nucleophilic substitution or oxidation. For example, sodium hydroxide may hydrolyze a nitrite ester intermediate to yield the alcohol :
Applications and Derivatives
Materials Science
Functionalized adamantanes enhance polymer thermal stability. For instance, nitro-hydroxyl derivatives could serve as crosslinkers in epoxy resins.
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